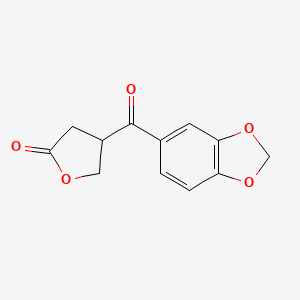
4-(2H-1,3-Benzodioxole-5-carbonyl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzo[d][1,3]dioxole-5-carbonyl)dihydrofuran-2(3H)-one is a complex organic compound featuring a benzo[d][1,3]dioxole moiety fused with a dihydrofuranone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d][1,3]dioxole-5-carbonyl)dihydrofuran-2(3H)-one typically involves the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with a suitable dihydrofuranone precursor under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, depending on the desired reaction pathway .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable synthetic routes similar to those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzo[d][1,3]dioxole-5-carbonyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
4-(Benzo[d][1,3]dioxole-5-carbonyl)dihydrofuran-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-cancer and anti-parasitic agents.
Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mécanisme D'action
The mechanism by which 4-(Benzo[d][1,3]dioxole-5-carbonyl)dihydrofuran-2(3H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzo[d][1,3]dioxole and dihydrofuranone moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d][1,3]dioxole-5-carbaldehyde: Shares the benzo[d][1,3]dioxole moiety but lacks the dihydrofuranone structure.
Dihydrofuran-2(3H)-one: Contains the dihydrofuranone structure but lacks the benzo[d][1,3]dioxole moiety.
Uniqueness
4-(Benzo[d][1,3]dioxole-5-carbonyl)dihydrofuran-2(3H)-one is unique due to the combination of the benzo[d][1,3]dioxole and dihydrofuranone structures, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
16108-39-7 |
|---|---|
Formule moléculaire |
C12H10O5 |
Poids moléculaire |
234.20 g/mol |
Nom IUPAC |
4-(1,3-benzodioxole-5-carbonyl)oxolan-2-one |
InChI |
InChI=1S/C12H10O5/c13-11-4-8(5-15-11)12(14)7-1-2-9-10(3-7)17-6-16-9/h1-3,8H,4-6H2 |
Clé InChI |
JUFLOKBWHMAKPO-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC1=O)C(=O)C2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


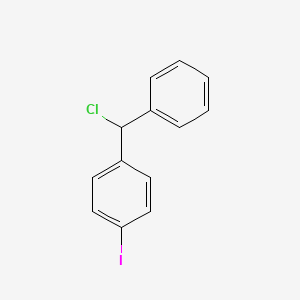
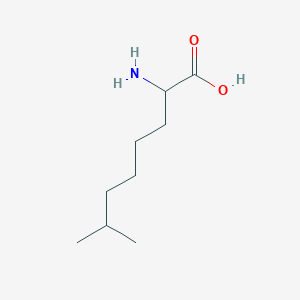
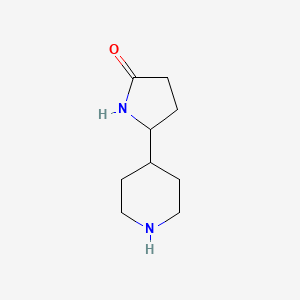
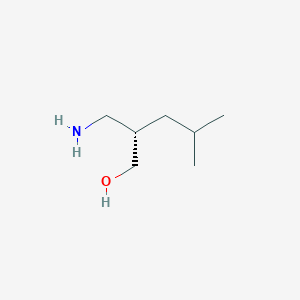
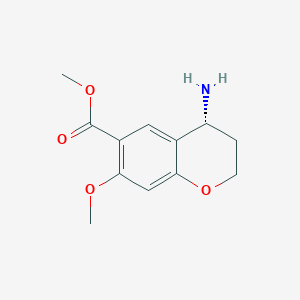
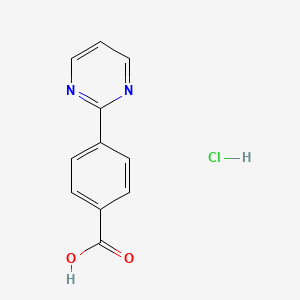
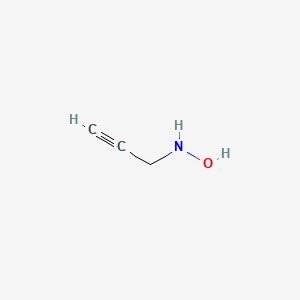
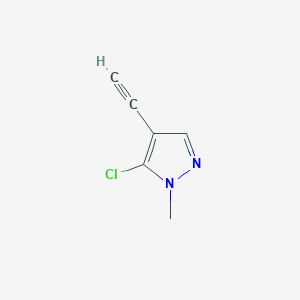
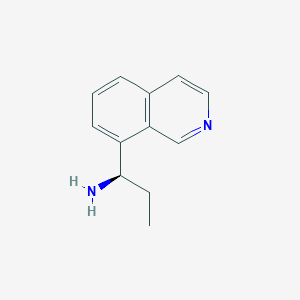
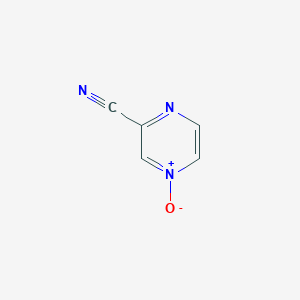
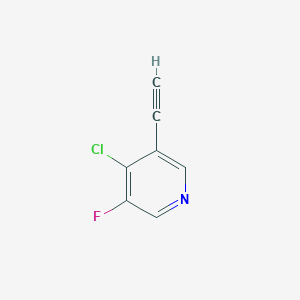
![2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B12975572.png)
![5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-4-(1H-1,2,4-triazol-1-yl)pyrimidin-2(1H)-one](/img/structure/B12975575.png)

